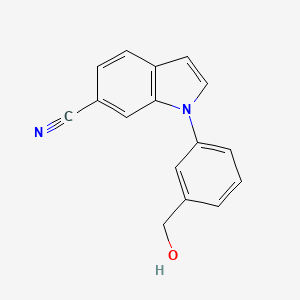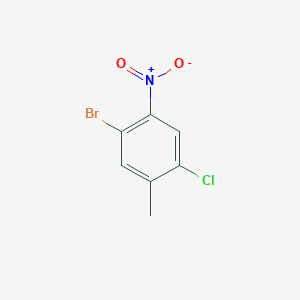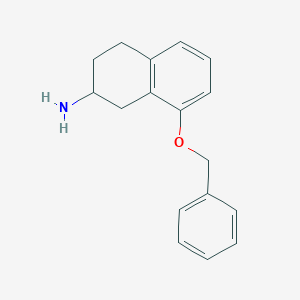
8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound features a benzyloxy group attached to the eighth position of the tetrahydronaphthalene ring and an amine group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine typically involves the alkylation of 8-hydroxyquinoline with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzyloxy derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted amines and ethers.
Applications De Recherche Scientifique
8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of functional materials and fluorescent probes for biomedical applications.
Mécanisme D'action
The mechanism of action of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-benzyloxy-substituted quinoline ethers: These compounds share the benzyloxy group and have similar biological activities.
8-hydroxyquinoline derivatives: These compounds have a hydroxyl group instead of an amine group and exhibit different chemical reactivity and biological properties.
Uniqueness
8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The combination of the benzyloxy and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H19NO |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
8-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H19NO/c18-15-10-9-14-7-4-8-17(16(14)11-15)19-12-13-5-2-1-3-6-13/h1-8,15H,9-12,18H2 |
Clé InChI |
UROLTFVHOAZSSP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1N)C(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate](/img/structure/B11865584.png)


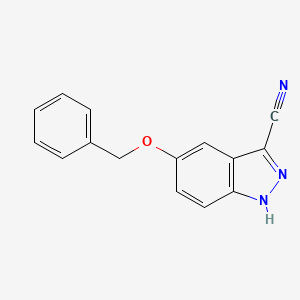
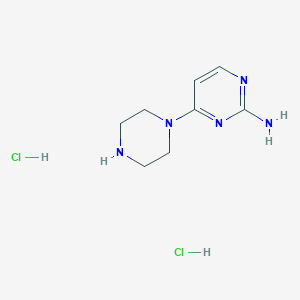
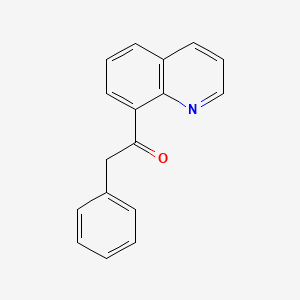
![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)
